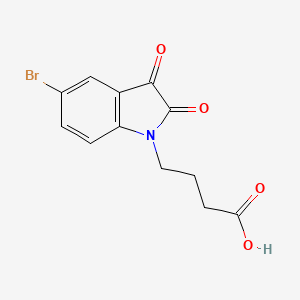

4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a bromine atom at the 5-position of the indole ring and a butanoic acid moiety attached to the nitrogen atom of the indole ring.

Mechanism of Action

Target of Action

The primary target of the compound 4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

The specific mode of action for This compound It’s worth noting that indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest a broad range of interactions with their targets and resulting changes.

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds have been found to activate e3 ligase, which ubiquitinylates proteins for proteolysis . This suggests that the compound may affect protein degradation pathways.

Result of Action

The molecular and cellular effects of This compound Given the broad range of biological activities of similar indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

The compound, 4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure of the compound .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. It can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function can be influenced by various factors. These could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Fischer indole synthesis, where an indole derivative is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid . The resulting brominated indole is then reacted with a butanoic acid derivative under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid undergoes various chemical reactions, including:

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione: A thalidomide analogue with similar structural features.

4- (5-bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid: Another brominated indole derivative.

Uniqueness

4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid is unique due to its specific substitution pattern and the presence of the butanoic acid moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

4-(5-Bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid is a synthetic compound belonging to the indole derivatives family. Its structure includes a brominated indole core which is significant for its biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C14H14BrNO4 |

| Molecular Weight | 340.17 g/mol |

| IUPAC Name | butyl 2-(5-bromo-2,3-dioxoindol-1-yl)acetate |

| InChI Key | JKEQPRHJOKBEGI-UHFFFAOYSA-N |

| SMILES | CCCCCOC(=O)CN1C2=C(C=C(C=C2)Br)C(=O)C1=O |

Anticancer Properties

Research indicates that compounds with indole structures exhibit significant anticancer activity. For instance, derivatives of 5-bromoindole have shown efficacy against various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Case Study:

A study on a related compound demonstrated that it inhibited the growth of A-431 human epidermoid carcinoma cells with an IC50 value below that of the standard drug doxorubicin, indicating its potential as an anticancer agent .

Antimicrobial and Antiviral Activity

Indole derivatives, including those similar to this compound, have been investigated for their antimicrobial properties. The presence of the bromine atom enhances the compound's ability to penetrate microbial membranes, thus increasing its efficacy.

Research Findings:

Indole-based compounds were found to exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The mechanism involves disruption of microbial cell membranes and interference with metabolic pathways .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis.

- Signal Transduction Pathways : The compound may affect pathways such as Wnt signaling, which is crucial for maintaining stem cell pluripotency and regulating differentiation .

Medicinal Chemistry

The compound serves as a precursor in the synthesis of novel pharmaceutical agents targeting cancer and infectious diseases. Its unique structure allows for further modifications that can enhance biological activity.

Chemical Biology

It is utilized in chemical biology research to develop probes for studying cellular processes and pathways. This includes its application in understanding the interactions between indole derivatives and biological macromolecules.

Properties

IUPAC Name |

4-(5-bromo-2,3-dioxoindol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO4/c13-7-3-4-9-8(6-7)11(17)12(18)14(9)5-1-2-10(15)16/h3-4,6H,1-2,5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXXAJIPXXKSNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=O)N2CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.